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Abstract

Elacridar (GF120918) is a potent, third-generation, dual inhibitor of P-glycoprotein (P-
gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCGZ2). These ATP-binding
cassette (ABC) transporters are key players in the development of multidrug resistance (MDR)
in cancer, a significant obstacle to effective chemotherapy. By actively effluxing a broad range
of anticancer drugs from tumor cells, P-gp and BCRP reduce intracellular drug concentrations
to sub-therapeutic levels. Elacridar was developed to counteract this resistance mechanism,
thereby restoring the efficacy of conventional chemotherapeutic agents. This technical guide
provides a comprehensive overview of the discovery, synthesis, and preclinical evaluation of
Elacridar, including detailed experimental protocols and a summary of its key quantitative data.

Discovery and Rationale

The discovery of Elacridar stemmed from a research program at Glaxo aimed at identifying
novel, potent, and specific inhibitors of mammalian P-gp to overcome the MDR phenotype in
cancer.[1] Elacridar, a derivative of acridone carboxamide, emerged as a promising candidate
from a series of tricyclic carboxamides.[1][2] The rationale for its development was to create a
non-toxic modulator of MDR that could be co-administered with standard chemotherapeutics to
enhance their efficacy in resistant tumors. Elacridar is a synthetic compound and is not known
to be a substrate for cytochrome P450 enzymes, which is an advantage over some earlier
generation P-gp inhibitors that suffered from pharmacokinetic interactions.[3]
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Chemical Synthesis

The synthesis of Elacridar (designated as compound 84 in the discovery publication) involves
the condensation of two key intermediates: 5-Methoxy-9-ox0-9,10-dihydroacridine-4-carboxylic
acid (5-MODICA) and 4-[2-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolinyl)ethyl]aniline (4-
DTHIA).[4][5] The reaction is typically carried out using a peptide coupling agent, such as 2-
(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (TBTU), in an anhydrous
polar aprotic solvent like N,N-dimethylformamide (DMF).[5]

Reaction Scheme:
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Caption: Synthesis of Elacridar via amide coupling.

Detailed Synthesis Protocol:
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While a detailed, step-by-step protocol with specific quantities, reaction times, and purification
methods is proprietary, the general procedure based on the available literature is as follows:

» Activation of Carboxylic Acid: 5-MODICA is dissolved in anhydrous DMF. TBTU and a non-
nucleophilic base (e.g., diisopropylethylamine, not explicitly stated but common in such
reactions) are added to the solution to activate the carboxylic acid group, forming an active
ester intermediate.

o Amide Bond Formation: A solution of 4-DTHIA in anhydrous DMF is added to the activated 5-
MODICA solution. The reaction mixture is stirred at room temperature until the reaction is
complete (monitored by techniques like TLC or LC-MS).

e Work-up and Purification: Upon completion, the reaction mixture is typically poured into
water to precipitate the crude product. The solid is then collected by filtration, washed, and
purified by column chromatography on silica gel to yield pure Elacridar.

o Salt Formation (Optional): For the hydrochloride salt, the purified free base of Elacridar is
dissolved in a suitable solvent (e.g., isopropanol/ethanol) and treated with a solution of
hydrochloric acid in an appropriate solvent. The resulting hydrochloride salt precipitates and
is collected by filtration.[5]

Mechanism of Action

Elacridar functions as a competitive inhibitor of both P-gp and BCRP.[4] These transporters are
ATP-dependent efflux pumps that utilize the energy from ATP hydrolysis to transport a wide
variety of substrates out of the cell. Elacridar binds to the drug-binding sites on these
transporters, thereby preventing the binding and subsequent efflux of chemotherapeutic
agents. This leads to an increased intracellular concentration of the anticancer drugs, ultimately
restoring their cytotoxic effects in resistant cancer cells.
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Caption: Mechanism of action of Elacridar.

Quantitative Data

The following tables summarize key quantitative data for Elacridar from various in vitro and in

vivo studies.

Table 1: In Vitro Efficacy of Elacridar in Reversing Multidrug Resistance
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. Fold
Elacridar
. Cancer ) _ Reversal of
Cell Line Resistantto Concentrati . Reference
Type Resistance
on
(IC50)
A2780PR1 Ovarian Paclitaxel 0.1 uM 162 [3]
A2780PR2 Ovarian Paclitaxel 0.1 uM 397 [3]
A2780PR1 Ovarian Doxorubicin 0.1 uM 46 [3]
A2780PR2 Ovarian Doxorubicin 0.1 uM 92.8 [3]
H1299-DR NSCLC Docetaxel 0.25 pg/ml Partial [1]
HCC827-DR NSCLC Docetaxel 0.25 pg/ml Marked [1]
HCC4006-DR  NSCLC Docetaxel 0.25 pg/ml Marked [1]
A2780TR1 Ovarian Topotecan 0.1uM 10.88 [6]
A2780TR2 Ovarian Topotecan 0.1 uM 6.91 [6]
Table 2: In Vitro Inhibition of P-gp and BCRP by Elacridar
Assay System  Transporter Substrate IC50 Reference
[3H]azidopine o
) P-gp [3H]azidopine 0.16 uM [7]

labeling
HEK293 cells ABCG2 (BCRP) Mitoxantrone 0.41 pM [8]
MCF7 MX cells BCRP Hoechst 33342 0.4 uM [8]
MDCK cells BCRP Pheophorbide A 0.43 uM [8]
MDCKII-MDR1 )

I P-gp Rhodamine 123 0.4 uM [8]
cells

Table 3: Pharmacokinetic Parameters of Elacridar in Preclinical Species
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. Dose and Referenc
Species Cmax Tmax AUC (0-) t1/2
Route e
2.5 mg/k
Mouse 99 - - ~4 h [9]
v
100 mg/kg
Mouse - - ~20 h [9]
PO
100 mg/kg
Mouse - - ~4 h [9]
IP
5mg/kg IV 3462.50 +
250+0.71 28.77
Rat (with 823.78 [10]
. 6.00 h
Lapatinib) ng/mL
No
2.5 mg/kg significant
Dog PO (with effect on - - [11]
Morphine) Morphine
PK

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize

Elacridar.

P-glycoprotein ATPase Activity Assay

This assay measures the ATP hydrolysis activity of P-gp in the presence of Elacridar. A

common method is the colorimetric measurement of inorganic phosphate (Pi) released from

ATP.

Materials:

¢ P-gp-rich membrane vesicles (e.g., from Sf9 cells overexpressing P-gp)

» Assay Buffer (e.g., 50 mM Tris-HCI, pH 7.4, 50 mM KCI, 5 mM sodium azide, 2 mM ouabain,
1 mM EGTA)
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ATP solution (e.g., 100 mM)

MgCI2 solution (e.g., 100 mM)

Elacridar stock solution in DMSO

Phosphate detection reagent (e.g., Malachite Green-based reagent)

Phosphate standard solution

Procedure:

Thaw P-gp membrane vesicles on ice.

In a 96-well plate, add the desired concentrations of Elacridar (or vehicle control) and the P-
gp membrane vesicles to the assay buffer.

Pre-incubate the plate at 37°C for 5-10 minutes.

Initiate the reaction by adding a mixture of ATP and MgCI2 to each well to a final
concentration of, for example, 5 mM ATP and 5 mM MgCI2.

Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes) during which ATP
hydrolysis occurs.

Stop the reaction by adding the phosphate detection reagent.

Measure the absorbance at the appropriate wavelength (e.g., ~650 nm for Malachite Green).

Generate a standard curve using the phosphate standard solution to determine the amount
of Pi released in each well.

Calculate the ATPase activity (nmol Pi/min/mg protein) and determine the effect of Elacridar
on this activity.

Caco-2 Bidirectional Transport Assay

This assay is used to assess the effect of Elacridar on the transport of a known P-gp or BCRP

substrate across a polarized monolayer of human intestinal Caco-2 cells.
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Materials:

e Caco-2 cells

o Transwell inserts (e.g., 12-well or 24-well)

e Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, etc.)

o Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4)
e Probe substrate (e.g., Digoxin for P-gp, [3H]-Estrone-3-sulfate for BCRP)

» Elacridar stock solution

 Lucifer Yellow (for monolayer integrity testing)

 Scintillation counter or LC-MS/MS for substrate quantification

Procedure:

e Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation
and formation of a polarized monolayer.

o Assess the integrity of the cell monolayer by measuring the transepithelial electrical
resistance (TEER) and/or by performing a Lucifer Yellow permeability assay.

e Wash the cell monolayers with pre-warmed transport buffer.

» Apical to Basolateral (A-B) Transport:
o Add the probe substrate with or without Elacridar to the apical (upper) chamber.
o Add fresh transport buffer to the basolateral (lower) chamber.

o At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the
basolateral chamber and replace with fresh buffer.

» Basolateral to Apical (B-A) Transport:
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o Add the probe substrate with or without Elacridar to the basolateral chamber.
o Add fresh transport buffer to the apical chamber.

o At the same time points, collect samples from the apical chamber and replace with fresh
buffer.

e Quantify the concentration of the probe substrate in the collected samples.
o Calculate the apparent permeability coefficient (Papp) for both directions.

o The efflux ratio (Papp B-A/ Papp A-B) is calculated. A significant reduction in the efflux ratio
in the presence of Elacridar indicates inhibition of the efflux transporter.
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Caption: Workflow for a Caco-2 bidirectional transport assay.

© 2025 BenchChem. All rights reserved. 10/ 14 Tech Support


https://www.benchchem.com/product/b7934595?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7934595?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

In Vivo Pharmacokinetic Study in Mice

This protocol describes a typical pharmacokinetic study to determine the plasma and brain

concentrations of Elacridar after administration.

Materials:

Mice (e.g., FVB wild-type)

Elacridar dosing solution (formulation depends on the route of administration, e.g., for 1V:
dissolved in DMSO/propylene glycol/saline; for oral: suspension in 0.5%
hydroxypropylmethylcellulose and 1% Tween 80)[9]

Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
Brain homogenization equipment

LC-MS/MS for bioanalysis

Procedure:

Acclimate the mice to the housing conditions.

Administer Elacridar to the mice via the desired route (e.g., intravenous, oral gavage,
intraperitoneal injection).

At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) after dosing, collect blood
samples via a suitable method (e.g., retro-orbital sinus, tail vein).

Immediately process the blood to obtain plasma by centrifugation.
At the same time points, euthanize the mice and harvest the brains.
Rinse the brains with saline, blot dry, and weigh them.

Homogenize the brain tissue in a suitable buffer (e.g., PBS).

Store plasma and brain homogenate samples at -80°C until analysis.
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o Extract Elacridar from the plasma and brain homogenate samples using an appropriate
method (e.g., protein precipitation with acetonitrile).

e Quantify the concentration of Elacridar in the extracts using a validated LC-MS/MS method.

» Perform non-compartmental pharmacokinetic analysis to determine parameters such as
Cmax, Tmax, AUC, t1/2, and brain-to-plasma concentration ratio.[9]

Conclusion

Elacridar (GF120918) is a well-characterized and potent dual inhibitor of P-gp and BCRP. Its
discovery provided a valuable tool for preclinical research into the role of these transporters in
drug disposition and multidrug resistance. The in-depth understanding of its synthesis,
mechanism of action, and the availability of robust experimental protocols for its evaluation are
crucial for its application in drug development programs aimed at overcoming MDR in cancer
and improving the central nervous system penetration of therapeutic agents. This technical
guide serves as a comprehensive resource for scientists and researchers working in these
fields.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 14/14 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7934595?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

